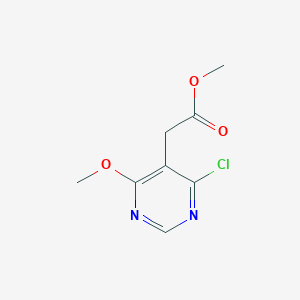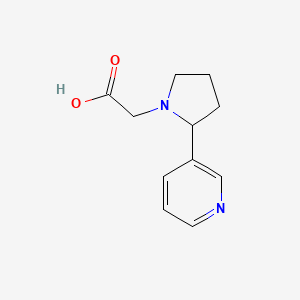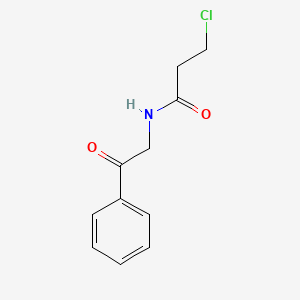
1-(3,5-Dimethylphenyl)propan-2-amine hydrochloride
Übersicht
Beschreibung
1-(3,5-Dimethylphenyl)propan-2-amine hydrochloride is a chemical compound with the CAS Number: 2155855-34-6 . It has a molecular weight of 199.72 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N.ClH/c1-4-11(12)10-6-8(2)5-9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H . This indicates that the molecule consists of a 3,5-dimethylphenyl group attached to a propan-2-amine, along with a hydrochloride group.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Chemical Synthesis
- Conformational Analyses and Crystal Structures : The structural properties of related compounds have been explored through X-ray diffraction analysis, revealing insights into their crystal packing and conformational dynamics. For instance, studies on 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have provided valuable data on their crystal structures, highlighting the significance of hydrogen-bonded chains and rings in their solid-state organization (Nitek et al., 2020).
- Synthesis and Characterization of Novel Compounds : Research has also focused on synthesizing and characterizing new compounds using this chemical framework. For example, the generation of a structurally diverse library through alkylation and ring closure reactions using related compounds highlights the versatility of this chemical scaffold in synthesizing a wide range of derivatives (Roman, 2013).
Applications in Catalysis and Sensing
- Catalysis : The development of chiral palladacycles and their application in asymmetric hydrophosphination reactions demonstrate the utility of this class of compounds in catalysis, providing a pathway for the synthesis of optically active phosphines (Ding et al., 2010). Another example includes the use of nickel MCM-41 complexes with β-diimine ligands for olefin oligomerization, showcasing the potential of these compounds in polymer synthesis (Rossetto et al., 2015).
- Luminescence Sensing : Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives have been synthesized and shown to be effective luminescence sensors for detecting benzaldehyde derivatives. This highlights the potential of these compounds in environmental monitoring and chemical sensing (Shi et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-8-4-9(2)6-11(5-8)7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYGTLHOQYZFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide](/img/structure/B1463964.png)
![2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B1463967.png)
![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B1463969.png)

![N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B1463971.png)

